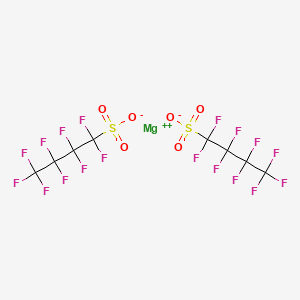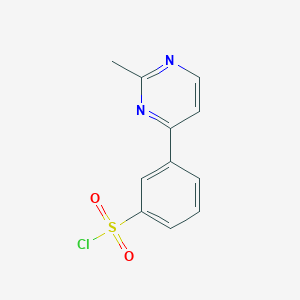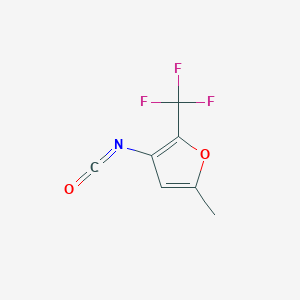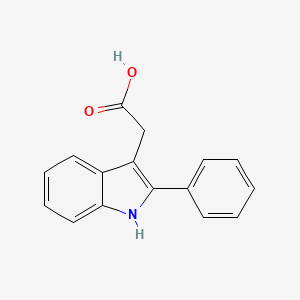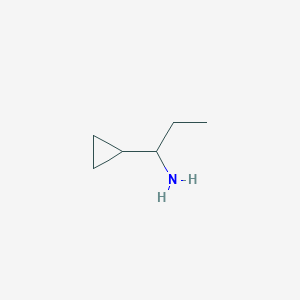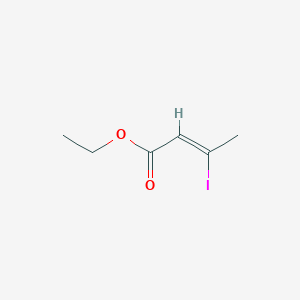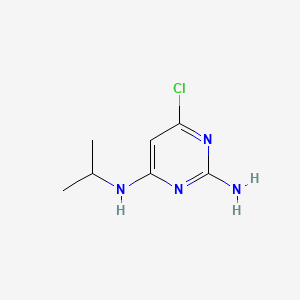
伊普利米丹
描述
Iprymidam is a synthetic compound that is used in a variety of laboratory experiments. It has been used in studies involving cell biology, biochemistry, and physiology. It is a highly versatile compound that can be used to study the effects of various substances on the body. It is also used to study the effects of different treatments and therapies on the body. Iprymidam is a powerful and effective tool in the laboratory and can be used to gain a better understanding of the body’s response to various substances.
科学研究应用
在干细胞研究和再生医学中的应用
Iprymidam 的研究,特别是在干细胞研究的背景下,在再生医学领域显示了有希望的进展。值得注意的是,重点一直放在从人体的体细胞中产生诱导多能干 (iPS) 细胞,这一突破对自体移植和组织再生具有重大意义。该技术规避了与人胚胎干细胞相关的伦理问题,并使患者来源的组织和细胞得以利用,这对于研究人类疾病和筛选新药至关重要 (Romano 等,2014)。此外,iPS 细胞技术是疾病建模、再生疗法和药物发现不可或缺的一部分,正如 Sayed 等人(2016 年)所讨论的,它提供了对其在基础、临床和人群健康中的应用的全面理解 (Sayed、Liu 和 Wu,2016)。
仿生和生物医学应用
Iprymidam 在仿生工程中的应用是另一个备受关注的领域。这涉及研究生物生物及其功能,以设计和制造机器和材料。受 Iprymidam 研究影响的离子聚合物金属复合材料 (IPMC) 由于其重量轻、柔韧性和制造要求简单,在各种工业和仿生应用中显示出潜力。这种材料被探索用于生物医学领域,包括微泵隔膜和手术器械 (Farid 等,2014)。
心血管医学的进步
Iprymidam 在心血管医学中的应用具有开创性,特别是在使用患者特异性 iPSC 对心脏病进行建模方面。该技术使得能够研究心血管疾病的细胞和功能表型,为新的治疗方法的发展提供了一个平台。通过 Iprymidam 研究产生的 iPSC 衍生心肌细胞,提供了对疾病发病机制的见解,并在药物毒理学测试和再生疗法中发挥了重要作用 (Matsa、Burridge 和 Wu,2014)。
对网络基础设施和数据管理的影响
Iprymidam 的影响延伸到支持科学研究的网络基础设施的开发。受 Iprymidam 研究启发的 iPlant 等项目专注于为植物生物学研究提供全面的网络基础设施,促进跨学科研究,并促进生物学与计算机科学之间的互动 (Goff 等,2011)。此外,受 Iprymidam 影响的软件定义网络基础设施改善了科学研究中的数据管理,自动化数据管理活动并提高了研究效率 (Chard 等,2017)。
属性
IUPAC Name |
6-chloro-4-N-propan-2-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOIYRGMDBGBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075017 | |
| Record name | Iprymidam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iprymidam | |
CAS RN |
30182-24-2 | |
| Record name | Iprymidam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030182242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprymidam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-N4-isopropyl-2,4-pyrimidinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRYMIDAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O34A84JY42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)

